![molecular formula C17H23NO3 B3243574 Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate CAS No. 158144-80-0](/img/structure/B3243574.png)
Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 158144-80-0 . It has a molecular weight of 289.37 . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC Name of this compound is tert-butyl 4-formyl-4-phenyl-1-piperidinecarboxylate . The Inchi Code is 1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 289.37 . The storage temperature is 4 degrees Celsius .Mechanism of Action
Target of Action
“Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate” is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation .
Mode of Action
The compound interacts with its targets by binding to them, marking them for degradation . This interaction leads to changes in the protein structure, making it recognizable by the cell’s degradation machinery .
Biochemical Pathways
The affected pathway is the ubiquitin-proteasome system, a major pathway for protein degradation in cells . The downstream effects include the removal of the targeted proteins, which can lead to changes in cellular processes where these proteins were involved .
Result of Action
The molecular effect of the compound’s action is the degradation of specific proteins . On a cellular level, this can lead to various effects depending on the function of the degraded protein. For example, if the protein was involved in a disease pathway, its degradation could potentially alleviate disease symptoms .
Advantages and Limitations for Lab Experiments
One of the advantages of using Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and neurotransmitters, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of neurodegenerative diseases. Another area of research is the investigation of the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the off-target effects of this compound and how they may impact experimental results.
Scientific Research Applications
Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKCZXDNMLFMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187979 | |
Record name | 1,1-Dimethylethyl 4-formyl-4-phenyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158144-80-0 | |
Record name | 1,1-Dimethylethyl 4-formyl-4-phenyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158144-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-formyl-4-phenyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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